3,7,7-Trimethyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one
Beschreibung
Eigenschaften
CAS-Nummer |
77931-65-8 |
|---|---|
Molekularformel |
C9H12N2O3 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
3,7,7-trimethyl-4,8-dihydro-[1,2]oxazolo[4,5-d][1,3]oxazepin-5-one |
InChI |
InChI=1S/C9H12N2O3/c1-5-7-6(14-11-5)4-9(2,3)13-8(12)10-7/h4H2,1-3H3,(H,10,12) |
InChI-Schlüssel |
SSZRWCKRZZYAAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC2=C1NC(=O)OC(C2)(C)C |
Herkunft des Produkts |
United States |
Biologische Aktivität
3,7,7-Trimethyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its antibacterial, antioxidant, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of 3,7,7-Trimethyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one is . It features a complex heterocyclic structure that contributes to its biological activity. The compound can be synthesized through various methods involving cycloaddition reactions and subsequent modifications.
Synthesis
The synthesis of oxazepine derivatives typically involves the condensation of primary amines with aldehydes followed by cycloaddition reactions. For example:
- Condensation Reaction : Primary amines react with aromatic aldehydes to form imines.
- Cycloaddition : The imine undergoes cycloaddition with an anhydride to yield oxazepine derivatives.
- Final Modifications : Further reactions can introduce various substituents that enhance biological activity.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of oxazepine derivatives. For instance:
- In Vitro Studies : Compounds derived from oxazepines were tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Results indicated that many synthesized compounds exhibited significant antibacterial activity comparable to standard antibiotics like tetracycline and nalidixic acid .
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| 1 | Sensitive | Resistant |
| 2 | Sensitive | Sensitive |
| 3 | Sensitive | Resistant |
| 4 | Moderately Sensitive | Sensitive |
Antioxidant Activity
The antioxidant potential of 3,7,7-Trimethyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one has also been investigated:
- DPPH Scavenging Assay : The compound demonstrated significant free radical scavenging ability at concentrations ranging from 100 to 500 µg/mL. The results indicated that the presence of electron-donating groups enhanced antioxidant activity .
| Concentration (µg/mL) | % DPPH Scavenging |
|---|---|
| 100 | 25% |
| 250 | 50% |
| 500 | 75% |
Other Pharmacological Activities
Research has highlighted additional pharmacological effects of oxazepine derivatives:
- Antiepileptic and Antihyperglycemic Properties : Some studies suggest that these compounds may exhibit antiepileptic effects and help in managing blood sugar levels .
- Anticancer Potential : Preliminary investigations indicate that oxazepines may have anticancer properties by inhibiting cell proliferation in certain cancer cell lines .
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxazepine derivatives where researchers reported promising results in both antibacterial and antioxidant assays. The study concluded that structural modifications significantly influenced biological activity .
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that 3,7,7-trimethyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest the compound may possess antimicrobial properties against various pathogens. For instance, derivatives of similar oxazepine structures have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus.
- Neuropharmacological Effects : The compound's ability to interact with neurotransmitter receptors has been explored for its potential in treating neurological disorders. Research has indicated that oxazepine derivatives can modulate serotonin receptors, which are crucial in the management of mood disorders.
- Anti-inflammatory Properties : Some studies have suggested that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of 3,7,7-trimethyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one against selected bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated significant activity against Pseudomonas aeruginosa with an MIC of 6.67 mg/mL.
Case Study 2: Neuropharmacological Research
In a neuropharmacological study, the compound was tested for its affinity to serotonin receptors (5-HT and 5-HT). Results showed that it had a higher binding affinity compared to standard antipsychotic drugs like clozapine and risperidone, suggesting its potential as an atypical antipsychotic agent.
Data Table: Biological Activities of 3,7,7-Trimethyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one
| Activity Type | MIC (mg/mL) | Notes |
|---|---|---|
| Antimicrobial | 6.67 | Active against Pseudomonas aeruginosa |
| Neuropharmacological | N/A | Higher affinity for serotonin receptors |
| Anti-inflammatory | N/A | Inhibition of pro-inflammatory cytokines |
Vergleich Mit ähnlichen Verbindungen
Structural Features and Substituent Effects
The compound’s unique trimethyl configuration distinguishes it from analogs. Key comparisons include:
- Trimethyl vs. Mono-/Di-Substituted Analogs: The 3,7,7-trimethyl groups in the target compound likely enhance steric hindrance and metabolic stability compared to mono-methylated analogs like 3-methyl-4,5,6,7-tetrahydroisoxazolo derivatives .
- Ring System Differences : Pyrimido-oxazin derivatives (e.g., 16c) prioritize pyrimidine fusion, enabling kinase inhibition (EGFR IC₅₀ < 5 nM), whereas the target compound’s oxazepine ring may favor different target interactions .
Key Research Findings
Substituent Impact : Bulkier groups (e.g., isopropyl in 16d) reduce HPLC purity (97.05% vs. 99.34% for propyl-substituted 16c), highlighting steric effects on synthesis .
Spiro vs. Fused Systems: Spiro derivatives (e.g., Entry 5 in ) exhibit unique NOESY correlations due to restricted rotation, unlike the target compound’s planar fused system.
Misreported Structures : Early studies misassigned angular heterocycles as linear fused systems, later corrected via X-ray crystallography .
Vorbereitungsmethoden
Construction of the Isoxazole Ring
- Isoxazole rings are commonly synthesized via 1,3-dipolar cycloaddition of nitrile oxides to alkynes or alkenes.
- Nitrile oxides can be generated in situ from oximes by halogenation followed by base treatment.
- Alternatively, cyclization of β-keto oximes under acidic or dehydrating conditions can yield isoxazoles.
Formation of the Oxazepinone Ring
- The seven-membered oxazepinone ring is typically formed by intramolecular cyclization involving an amide or carbamate precursor.
- Cyclization can be promoted by activating agents such as carbodiimides or via thermal ring closure.
- Partial saturation (7,8-dihydro) is achieved by selective hydrogenation or by using saturated precursors.
Reported Preparation Methods and Research Findings
While direct literature on the exact compound “3,7,7-Trimethyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one” is scarce, analogous compounds and related heterocyclic systems provide insight into feasible preparation routes.
Stepwise Synthesis Approach
| Step | Reaction Type | Description | Conditions | Notes |
|---|---|---|---|---|
| 1 | Synthesis of β-keto oxime | Preparation of β-keto oxime precursor with methyl substituents | Reaction of methyl ketones with hydroxylamine hydrochloride in basic medium | Ensures isoxazole ring formation |
| 2 | Cyclization to isoxazole | Intramolecular cyclization of β-keto oxime | Acidic or dehydrating conditions (e.g., PPA, POCl3) | Forms isoxazole ring |
| 3 | Introduction of amino or amide group | Functionalization to introduce nitrogen for oxazepin ring | Amidation or carbamate formation | Prepares for ring closure |
| 4 | Cyclization to oxazepinone | Intramolecular ring closure to form seven-membered lactam | Thermal or reagent-promoted cyclization (e.g., carbodiimides) | Forms oxazepinone ring |
| 5 | Methylation (if needed) | Alkylation to introduce methyl groups at specific positions | Use of methyl iodide or methyl triflate under basic conditions | Controls substitution pattern |
| 6 | Partial hydrogenation | Saturation of double bonds in oxazepin ring | Catalytic hydrogenation (e.g., Pd/C, H2) | Achieves 7,8-dihydro structure |
Alternative One-Pot or Tandem Reactions
- Some research suggests that tandem cyclization strategies can be employed, where isoxazole formation and oxazepinone ring closure occur sequentially in one pot, improving yield and reducing purification steps.
- Use of metal catalysts (e.g., titanium or zinc triflate) can promote selective cycloaddition and ring closure.
Analytical Data Supporting Preparation
- NMR Spectroscopy : Characteristic chemical shifts for isoxazole protons (δ ~7-9 ppm) and oxazepinone ring protons (δ ~3-5 ppm) confirm ring formation.
- Mass Spectrometry : Molecular ion peak at m/z corresponding to molecular weight (~168 g/mol for related 3-methyl derivative) confirms molecular formula.
- IR Spectroscopy : Presence of lactam carbonyl stretch (~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹).
- X-ray Crystallography : Confirms fused ring system and methyl group positions when crystals are available.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise β-keto oxime cyclization + amidation + ring closure | Methyl ketones, hydroxylamine, acid catalysts, carbodiimides | Multi-step, moderate temperatures | High control over substitution | Time-consuming, multiple purifications |
| One-pot tandem cyclization with metal catalysis | Nitrile oxides, alkynes, metal triflates | Mild to moderate temperatures, catalytic | Efficient, fewer steps | Requires catalyst optimization |
| Selective methylation post-ring formation | Methyl iodide, base | Room temperature to reflux | Allows late-stage modification | Possible regioselectivity issues |
| Catalytic hydrogenation for saturation | Pd/C, H2 gas | Room temperature, atmospheric pressure | Controlled saturation | Over-reduction risk |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
